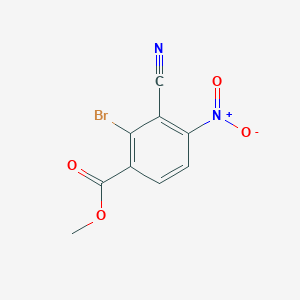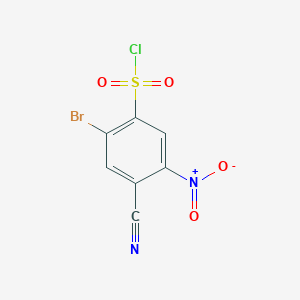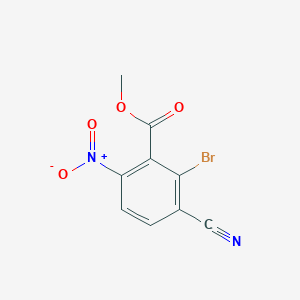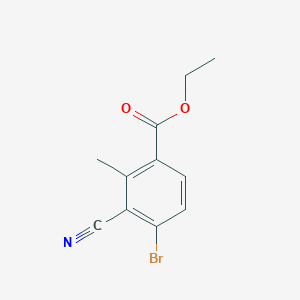![molecular formula C13H18ClNO3 B1417268 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide CAS No. 1094533-48-8](/img/structure/B1417268.png)
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide
Vue d'ensemble
Description
“2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide” is a chemical compound . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of this compound is based on the initially formed aziridine ring by principles of Gilbert’s reaction .Molecular Structure Analysis
The molecular formula of this compound is C12H16ClNO3 . The InChI code is 1S/C12H16ClNO3/c1-8(13)12(15)14-7-9-4-5-10(16-2)11(6-9)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a white solid with a characteristic smell of chlorobenzene . It has a melting point of about 50-52 degrees Celsius and can dissolve in alcohols, ethers, and chlorinated hydrocarbons .Applications De Recherche Scientifique
Isoquinoline Precursor
This compound has been used as a precursor for isoquinoline, which is a heterocyclic aromatic organic compound. Isoquinolines have various applications in medicinal chemistry, particularly in the synthesis of antitumor agents, antioxidants, and anti-inflammatory compounds .
Cell Growth Inhibition
It has been employed in cell growth inhibition assays (GI50) to determine its efficacy in inhibiting the proliferation of cancer cells. This application is crucial in cancer research for developing new chemotherapeutic agents .
Neurotransmitter Interaction Study
The compound has been synthesized to clarify the nature of the relationship between it as a new biologically active molecule and neurotransmitters such as acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT). This study is significant for understanding its potential impact on neurological functions and disorders .
Colchicine Binding Competition
It has been used in colchicine binding competition assays, which are important for studying the interaction between drugs and tubulin, a protein that is a key target in cancer therapy .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-9(14)13(16)15(2)8-10-5-6-11(17-3)12(7-10)18-4/h5-7,9H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTSJKVLXYMPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=C(C=C1)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)
![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)



